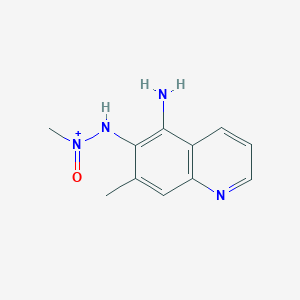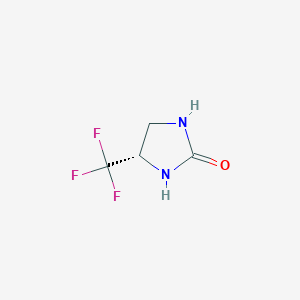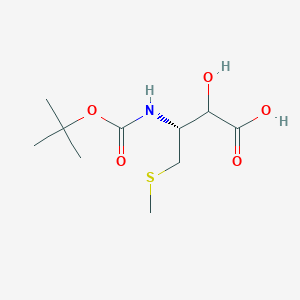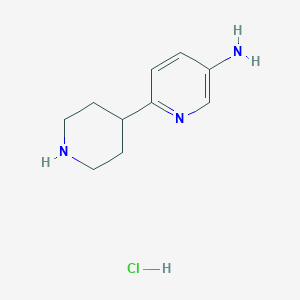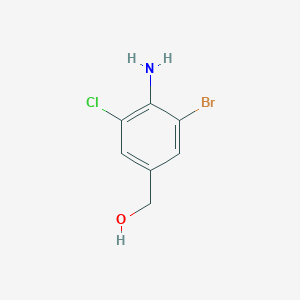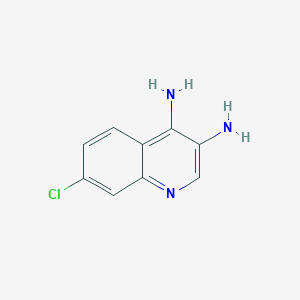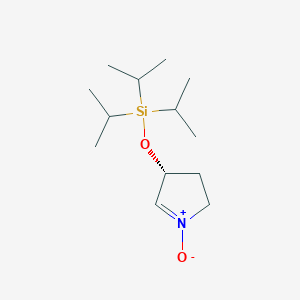
(R)-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triisopropylsilyl group attached to a dihydropyrrole oxide ring. The presence of the triisopropylsilyl group imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide typically involves the reaction of a suitable dihydropyrrole precursor with a triisopropylsilylating agent. One common method involves the use of triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the oxide group.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its reactivity and stability.
作用機序
The mechanism by which ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide exerts its effects involves interactions with specific molecular targets. The triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
®-4-((Trimethylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl.
®-4-((Tert-butyldimethylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
The triisopropylsilyl group in ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide provides unique steric hindrance and electronic effects, making it distinct from other silyl-protected compounds. This uniqueness can influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications and research studies.
特性
分子式 |
C13H27NO2Si |
|---|---|
分子量 |
257.44 g/mol |
IUPAC名 |
[(4R)-1-oxido-3,4-dihydro-2H-pyrrol-1-ium-4-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H27NO2Si/c1-10(2)17(11(3)4,12(5)6)16-13-7-8-14(15)9-13/h9-13H,7-8H2,1-6H3/t13-/m1/s1 |
InChIキー |
BXPGKSVRHAHJJB-CYBMUJFWSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[N+](=C1)[O-] |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CC[N+](=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide)](/img/structure/B12827168.png)
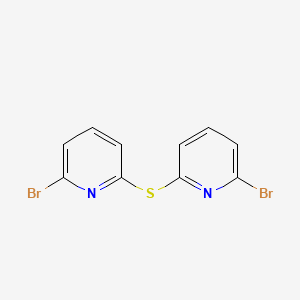

![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)

![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)
